molecular formula C13H10Cl3NO B3033502 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol CAS No. 1036472-12-4

4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol

Cat. No.: B3033502
CAS No.: 1036472-12-4
M. Wt: 302.6 g/mol
InChI Key: ZJSDBKCIWYAQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The compound is currently used for proteomics research . As research progresses, it may find additional applications in the field of biochemistry and other related areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3,4-dichlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production time. The use of catalysts and advanced purification techniques may also be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the nitro group can yield amines .

Scientific Research Applications

4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}benzene
  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}aniline
  • 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenyl ether

Uniqueness

4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both chloro and dichlorophenyl groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-chloro-2-[(3,4-dichloroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSDBKCIWYAQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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